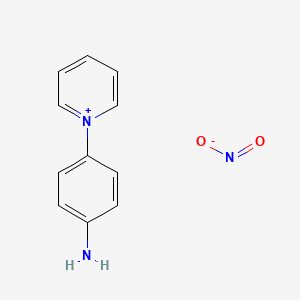

![molecular formula C10H12ClN3 B12575412 (1S,4S)-2-(6-chloropyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane CAS No. 274686-37-2](/img/structure/B12575412.png)

(1S,4S)-2-(6-chloropyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1S,4S)-2-(6-chloropyridin-3-yl)-2,5-diazabicyclo[221]heptane is a bicyclic compound featuring a diazabicycloheptane core with a chloropyridinyl substituent

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von (1S,4S)-2-(6-Chlorpyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptan umfasst in der Regel die folgenden Schritte:

Ausgangsmaterialien: Die Synthese beginnt mit der Herstellung des Diazabicycloheptan-Kerns, der von leicht zugänglichen Ausgangsmaterialien wie Cyclohexanon und Ammoniak abgeleitet werden kann.

Bildung des Diazabicycloheptan-Kerns: Das Cyclohexanon durchläuft eine Reihe von Reaktionen, einschließlich Kondensation und Cyclisierung, um den Diazabicycloheptan-Kern zu bilden.

Einführung der Chlorpyridinyl-Gruppe: Die Chlorpyridinyl-Gruppe wird durch eine nucleophile Substitutionsreaktion eingeführt, bei der der Diazabicycloheptan-Kern unter basischen Bedingungen mit einem Chlorpyridin-Derivat reagiert.

Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung kann die Optimierung des Synthesewegs beinhalten, um die Ausbeute zu verbessern und die Kosten zu senken. Dies kann die Verwendung effizienterer Katalysatoren, Lösungsmittel und Reaktionsbedingungen umfassen, um den Prozess zu optimieren.

Arten von Reaktionen:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Stickstoffatomen im Diazabicycloheptan-Kern.

Reduktion: Reduktionsreaktionen können an der Chlorpyridinyl-Gruppe auftreten, wobei der Chlorsubstituent möglicherweise in andere funktionelle Gruppen umgewandelt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

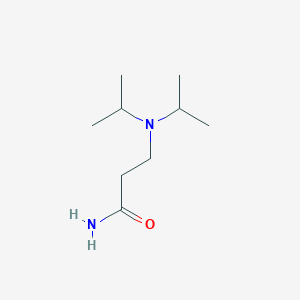

Substitution: Nucleophile wie Amine, Thiole und Alkohole können in Substitutionsreaktionen verwendet werden.

Hauptprodukte:

Oxidation: Oxidierte Derivate mit modifizierten Stickstofffunktionalitäten.

Reduktion: Reduzierte Derivate mit veränderten Chlorpyridinyl-Gruppen.

Substitution: Substituierte Derivate mit verschiedenen funktionellen Gruppen, die das Chloratom ersetzen.

Wissenschaftliche Forschungsanwendungen

(1S,4S)-2-(6-Chlorpyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptan hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

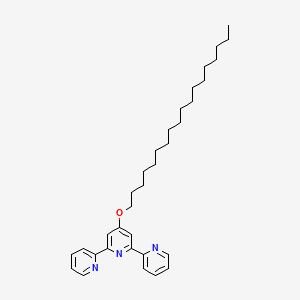

Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht auf sein Potenzial als Ligand in biochemischen Assays.

Medizin: Auf sein Potenzial als Therapeutikum untersucht, unter anderem als antimikrobielles oder Antikrebsmittel.

Industrie: Bei der Entwicklung neuer Materialien und Katalysatoren eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von (1S,4S)-2-(6-Chlorpyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptan beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Effekten führt. Die genauen Pfade und Zielstrukturen können je nach spezifischer Anwendung und Kontext variieren.

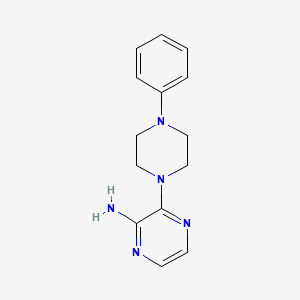

Ähnliche Verbindungen:

1-Boc-4-AP (tert-Butyl-4-(Phenylamino)piperidin-1-carboxylat): Wird als Zwischenprodukt bei der Synthese von Fentanyl und verwandten Derivaten verwendet.

4-ANPP (4-Anilino-piperidin): Ein weiteres Zwischenprodukt bei der Synthese von Fentanyl.

N-Phenethyl-4-Piperidinon: Ein Vorläufer bei der Synthese verschiedener Piperidin-Derivate.

Einzigartigkeit: (1S,4S)-2-(6-Chlorpyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptan ist aufgrund seiner bicyclischen Struktur und des Vorhandenseins sowohl eines Diazabicycloheptan-Kerns als auch einer Chlorpyridinyl-Gruppe einzigartig. Diese Kombination von Merkmalen verleiht ihm besondere chemische und biologische Eigenschaften, die es zu einer wertvollen Verbindung für verschiedene Anwendungen machen.

Wirkmechanismus

The mechanism of action of (1S,4S)-2-(6-chloropyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.

4-ANPP (4-anilinopiperidine): Another intermediate in the synthesis of fentanyl.

N-Phenethyl-4-piperidinone: A precursor in the synthesis of various piperidine derivatives.

Uniqueness: (1S,4S)-2-(6-chloropyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane is unique due to its bicyclic structure and the presence of both a diazabicycloheptane core and a chloropyridinyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer |

274686-37-2 |

|---|---|

Molekularformel |

C10H12ClN3 |

Molekulargewicht |

209.67 g/mol |

IUPAC-Name |

(1S,4S)-2-(6-chloropyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane |

InChI |

InChI=1S/C10H12ClN3/c11-10-2-1-8(4-13-10)14-6-7-3-9(14)5-12-7/h1-2,4,7,9,12H,3,5-6H2/t7-,9-/m0/s1 |

InChI-Schlüssel |

BQVKPWLMKZFHIT-CBAPKCEASA-N |

Isomerische SMILES |

C1[C@H]2CN[C@@H]1CN2C3=CN=C(C=C3)Cl |

Kanonische SMILES |

C1C2CNC1CN2C3=CN=C(C=C3)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-Piperidinylmethyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12575329.png)

![4,4'-{Disulfanediylbis[(1H-tetrazole-5,1-diyl)]}dibenzoic acid](/img/structure/B12575338.png)

![2-{[3,5-Bis(trifluoromethyl)anilino]methyl}-4-chlorophenol](/img/structure/B12575348.png)

![2-Oxa-7-azaspiro[4.5]decan-1-one](/img/structure/B12575357.png)

![5,7-Dioxa-1-azabicyclo[6.2.0]decane](/img/structure/B12575365.png)

![1-Pentanamine, N-[1-(2-propenyl)-4(1H)-quinolinylidene]-](/img/structure/B12575372.png)

![[(1S)-1-[(4R)-2-oxo-1,3-oxazolidin-4-yl]-2-phenylmethoxyethyl] benzoate](/img/structure/B12575398.png)

![1,1-Bis(4-hydroxyphenyl)-1-[4-(4-fluorophenylsulfonyl)phenyl]ethane](/img/structure/B12575430.png)

![N-(4-methyl-1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12575434.png)